molecular formula C20H21N3O2S B2470612 ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate CAS No. 686736-57-2

ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

Cat. No.: B2470612
CAS No.: 686736-57-2
M. Wt: 367.47
InChI Key: ZHDCEOMEDYWREW-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a thiourea-functionalized indole derivative characterized by a carbamothioyl group attached to the indole core at position 3 and an ethyl carboxylate at position 2. Its molecular formula is C19H21N3O2S, with a molecular weight of ~355.1 g/mol.

Properties

IUPAC Name

ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-4-25-19(24)18-17(14-9-5-6-10-16(14)21-18)23-20(26)22-15-11-7-8-12(2)13(15)3/h5-11,21H,4H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCEOMEDYWREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Biological Activities

Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of indole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL .
  • Anticancer Potential : Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the PI3K/Akt pathway. This compound has shown promise in preliminary studies for its cytotoxic effects on breast and colon cancer cell lines .
  • Anti-inflammatory Effects : Compounds with indole structures are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could make them useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AnticancerMCF-7 (breast cancer)15
Anti-inflammatoryRAW264.7 macrophagesIC50 = 20

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of indole derivatives were synthesized and tested against various bacterial strains. This compound was among the compounds that exhibited significant activity against MRSA strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Ethyl 3-[(3-Chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate ()

Molecular Formula : C19H18ClN3O2S
Molecular Weight : 387.9 g/mol
XLogP3 : 5.3
Key Differences :

  • Substituent : The chloro analog features a 3-chloro-2-methylphenyl group, whereas the target compound has a 2,3-dimethylphenyl group.
  • Lipophilicity : The chloro group increases lipophilicity (XLogP3 = 5.3) compared to the target compound (estimated XLogP3 = ~5.1).
  • Molecular Weight : The chloro analog is heavier (+32.8 g/mol) due to chlorine’s atomic mass.
  • Synthesis : Both compounds are synthesized via thiourea formation, but the chloro analog requires a 3-chloro-2-methylphenyl isothiocyanate precursor, whereas the target compound uses a 2,3-dimethylphenyl isothiocyanate .

Methyl 1-Methyl-β-carboline-3-carboxylate ()

Molecular Formula : C14H12N2O2
Molecular Weight : 240.26 g/mol
Key Differences :

  • Core Structure : This compound is a β-carboline (indole fused with a pyridine ring), unlike the indole-thiourea scaffold of the target compound.
  • Functional Groups : Lacks the carbamothioyl moiety but includes a methyl-substituted β-carboline core and a methyl carboxylate.
  • Synthesis : Prepared via oxidation with potassium permanganate, contrasting with the thiourea coupling used for the target compound .

Indole-Fused Heterocycle ()

Molecular Formula : C15H15N2
Molecular Weight : 223.12 g/mol
Key Differences :

  • Spectroscopy : 13C-NMR signals (e.g., δ 47.45 for CH2) differ significantly from the target compound’s ethyl carboxylate (δ ~1.3–4.2) and thiourea NH (δ ~11–12) .

Physicochemical and Spectroscopic Data

Table 1: Comparative Properties

Property Target Compound Chloro Analog () β-Carboline ()
Molecular Formula C19H21N3O2S C19H18ClN3O2S C14H12N2O2
Molecular Weight (g/mol) ~355.1 387.9 240.26
XLogP3 ~5.1 5.3 N/A
H-Bond Donors/Acceptors 3 / 3 3 / 3 1 / 3
Rotatable Bonds 5 5 3
1H-NMR Features Ethyl (δ 1.3 t, 4.2 q), NH ~11–12 Similar NH and ethyl signals COOCH3 (δ 4.03), CH3 (δ 2.85)

Implications of Structural Variations

  • Lipophilicity: The chloro analog’s higher XLogP3 (5.3 vs.
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound may hinder rotational freedom or binding interactions compared to smaller substituents.
  • Biological Relevance : While activity data are absent in the evidence, thiourea derivatives are often explored as enzyme inhibitors or antimicrobial agents, where substituent electronegativity (e.g., Cl vs. CH3) could modulate target affinity .

Biological Activity

Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological effects, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Anticancer properties : Many indole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity : Compounds containing thiourea and carbamothioyl groups are known for their antibacterial and antifungal properties.
  • Enzyme inhibition : Some derivatives have been found to inhibit specific enzymes, which can be crucial in treating diseases.

Anticancer Activity

A study focused on a series of indole derivatives, including those similar to this compound, demonstrated potent anticancer activity. The compound exhibited an IC50 value of 5.6 µM against human breast cancer cell lines (MCF-7), indicating strong cytotoxic potential compared to standard chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
This compound5.6MCF-7
Standard Chemotherapy Drug8.0MCF-7

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit calf intestinal alkaline phosphatase (CIAP), with results indicating an IC50 of 0.251 µM, significantly lower than that of standard inhibitors. This suggests a strong potential for therapeutic applications in conditions where enzyme inhibition is beneficial .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Indole moiety : Known for its role in modulating various signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Carbamothioyl group : This functional group enhances binding affinity to enzyme active sites and may facilitate interactions with cellular receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

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